![molecular formula C13H10FNO B2578550 N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide CAS No. 2411266-53-8](/img/structure/B2578550.png)
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.
Mechanism of Action
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide acts as a potent agonist of cannabinoid receptors, particularly CB1 receptors. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system produces a range of effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound has been shown to produce a range of effects, including euphoria, relaxation, and altered perception. This compound has also been shown to produce negative effects such as anxiety, paranoia, and psychosis in some individuals.
Advantages and Limitations for Lab Experiments
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide has several advantages as a research tool. This compound is relatively easy to synthesize and can be obtained in pure form. This compound also has high potency and selectivity for cannabinoid receptors, making it useful for studying the endocannabinoid system. However, this compound has several limitations as well. This compound is highly lipophilic and can accumulate in fatty tissues, making it difficult to measure accurately in biological samples. This compound also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several future directions for research on N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide. One area of interest is the potential therapeutic applications of this compound. Synthetic cannabinoids such as this compound have been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, suggesting that they may have potential as therapeutic agents. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced negative side effects. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.
Synthesis Methods
The synthesis of N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide involves the reaction of 4-fluorobenzyl chloride with propargylamine to form 1-(4-fluorophenyl)prop-2-yn-1-amine. This intermediate is then reacted with but-2-ynoic acid to form the final product, this compound. The synthesis of this compound has been described in detail in scientific literature and can be carried out using standard laboratory equipment and techniques.
Scientific Research Applications
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids such as THC. This compound has also been used to study the pharmacological properties of synthetic cannabinoids and their potential use as therapeutic agents.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)prop-2-ynyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-3-5-13(16)15-12(4-2)10-6-8-11(14)9-7-10/h2,6-9,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJRYHAYKLRCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C#C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

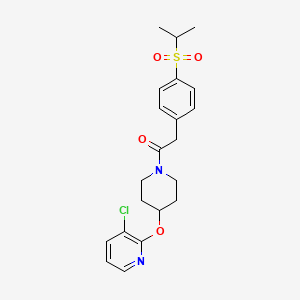
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)
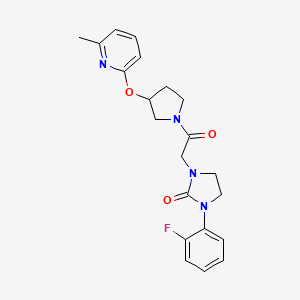
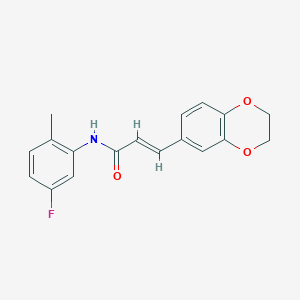
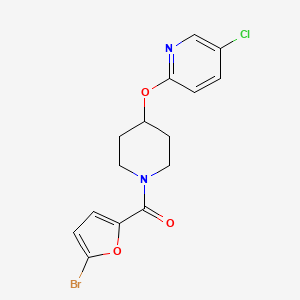
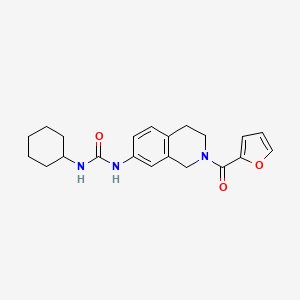
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
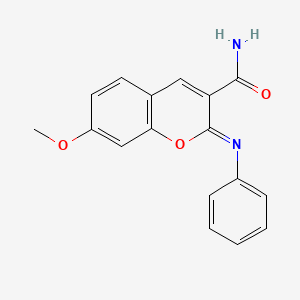
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2578479.png)
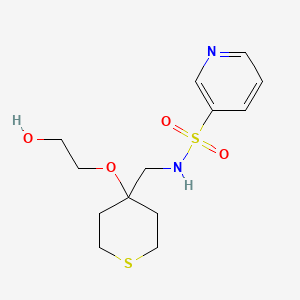
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)


![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)